Tert-butyl 6-(chlorosulfonyl)-1,4-oxazepane-4-carboxylate
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Overview
Description
Tert-butyl 6-(chlorosulfonyl)-1,4-oxazepane-4-carboxylate is a chemical compound that belongs to the class of oxazepanes. This compound is characterized by the presence of a tert-butyl group, a chlorosulfonyl group, and a carboxylate group attached to the oxazepane ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(chlorosulfonyl)-1,4-oxazepane-4-carboxylate typically involves the reaction of tert-butyl carbamate with chlorosulfonyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(chlorosulfonyl)-1,4-oxazepane-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the by-products.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution Reactions: Formation of sulfonamides, sulfonates, or sulfides.
Oxidation Reactions: Formation of sulfonic acids.
Reduction Reactions: Formation of sulfides.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
Tert-butyl 6-(chlorosulfonyl)-1,4-oxazepane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: Employed in the modification of biomolecules for studying their functions and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 6-(chlorosulfonyl)-1,4-oxazepane-4-carboxylate involves the reactivity of the chlorosulfonyl group. This group can react with nucleophiles, leading to the formation of various derivatives. The compound can also undergo hydrolysis, oxidation, and reduction reactions, which contribute to its versatility in chemical synthesis. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl carbamate
- Tert-butyl carbanilate
- Tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 6-(chlorosulfonyl)-1,4-oxazepane-4-carboxylate is unique due to the presence of the oxazepane ring, which imparts specific chemical properties and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable reagent in organic synthesis and scientific research.
Properties
Molecular Formula |
C10H18ClNO5S |
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Molecular Weight |
299.77 g/mol |
IUPAC Name |
tert-butyl 6-chlorosulfonyl-1,4-oxazepane-4-carboxylate |
InChI |
InChI=1S/C10H18ClNO5S/c1-10(2,3)17-9(13)12-4-5-16-7-8(6-12)18(11,14)15/h8H,4-7H2,1-3H3 |
InChI Key |
VBKNTAFJXIROBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC(C1)S(=O)(=O)Cl |
Origin of Product |
United States |
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